molecular formula C23H20N4O B5559632 2-phenyl-6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine

2-phenyl-6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine

Cat. No. B5559632
M. Wt: 368.4 g/mol
InChI Key: MBTGZPSZSRJQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives involves innovative approaches such as palladium-catalyzed cascade reactions, highlighting the complexity and efficiency of modern synthetic methods. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones through palladium-catalyzed CO insertion and C-H bond activation demonstrates the sophisticated techniques employed in creating these compounds (Ju Zhang et al., 2016). Similarly, Cu-catalyzed reactions utilizing ethyl tertiary amines as carbon sources have been reported, showcasing the diversity of synthetic routes available (C. Rao et al., 2017).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been extensively studied, revealing intricate details about their configuration and intermolecular interactions. For example, studies have shown how different substituents and modifications can affect the molecular geometry and stability of these compounds, as seen in the analysis of ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate (M. Hjouji et al., 2016).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines participate in a variety of chemical reactions, demonstrating their reactivity and potential as intermediates in organic synthesis. Their involvement in reactions such as the one-pot synthesis of imidazo[1,2-a]pyridines through metal-free, three-component reactions highlights their versatility and utility in constructing complex molecules (H. Cao et al., 2014).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, including crystallinity, melting points, and solubility, are crucial for understanding their behavior in various environments and applications. For instance, the crystal structure analysis of specific derivatives offers insights into their stability and intermolecular interactions, which are essential for their potential applications (Y. Ouzidan et al., 2011).

Scientific Research Applications

Synthesis and Optical Properties

One study elaborates on the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, highlighting their high yields and the significant Stokes' shift observed in their optical properties. These compounds exhibit remarkable fluorescence with the ability to tune quantum yields based on structural modifications, indicating potential in low-cost luminescent materials (Volpi et al., 2017).

Corrosion Inhibition

Another study investigates a derivative of imidazo[1,2-a]pyridine as an efficient corrosion inhibitor for carbon steel in saline solutions. The research combines potentiometric polarization measurements and quantum mechanical methods, demonstrating the compound's effectiveness through physical adsorption mechanisms (Kubba & Al-Joborry, 2020).

Fluorescent Probes

Research into fluorescent carbon-substituted cytokinin analogues of imidazo[4,5-b]pyridine and its riboside has shown strong cytokinin activity and enhanced fluorescence intensity in aqueous alkaline solutions. These findings suggest their utility in studying the localization and transport of cytokinins in plant cells or tissues (Nishikawa et al., 2000).

Material Science and Crystallography

Studies on imidazo[4,5-b]pyridine derivatives have contributed to material science and crystallography by detailing the crystal structures and exploring the effect of ester substituents on molecular conformations. These insights are valuable for designing materials with specific optical or chemical properties (Hjouji et al., 2016).

Antiviral and Antimicrobial Research

The imidazo[1,2-a]pyridine scaffold has shown potential in antiviral and antimicrobial applications, with studies highlighting its versatility in generating new types of stable N-heterocyclic carbenes. This research underscores the pharmacological significance of these compounds, offering a foundation for developing novel therapeutic agents (Alcarazo et al., 2005).

properties

IUPAC Name

(2-phenylimidazo[1,2-a]pyridin-6-yl)-(2-pyridin-3-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O/c28-23(27-13-5-9-21(27)18-8-4-12-24-14-18)19-10-11-22-25-20(16-26(22)15-19)17-6-2-1-3-7-17/h1-4,6-8,10-12,14-16,21H,5,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTGZPSZSRJQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CN3C=C(N=C3C=C2)C4=CC=CC=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.